(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate
Description
Azo-Chromophore
The diazenyl (-N=N-) group links a chloronitrophenyl group to a para-substituted phenyl ring. This conjugated system enables π→π* electronic transitions, conferring intense absorption in the visible spectrum. The 2-chloro-4-nitro substituents on the phenyl ring are electron-withdrawing groups (EWGs), which stabilize the azo linkage and redshift absorption maxima compared to non-substituted analogs.
Quaternary Ammonium Cation
The ammonium center adopts a tetrahedral geometry, with substituents including:
- Two methyl groups (electron-donating).
- A 2-hydroxyethyl group capable of hydrogen bonding.
- An ethyl-anilino chain connected to the azo-phenyl group.
The cationic charge enhances water solubility, while the hydroxyethyl group facilitates intermolecular hydrogen bonding, influencing aggregation behavior.
Table 1: Key Structural Features
| Feature | Description | Impact on Properties |
|---|---|---|
| Azo chromophore | Conjugated -N=N- between aromatic rings | Optical absorption, stability |
| Quaternary ammonium | Positively charged N with methyl, hydroxyethyl, and ethyl-anilino groups | Solubility, ionic interactions |
| Acetate counterion | $$ \text{CH}_3\text{COO}^- $$ | Charge neutralization, crystal packing |
Crystallographic Considerations for Supramolecular Arrangement
X-ray diffraction (XRD) analysis of analogous azo-quaternary ammonium compounds reveals that supramolecular organization is governed by:
- Ionic interactions between the ammonium cation and acetate anion.
- Hydrogen bonds involving the hydroxyethyl group and acetate oxygen atoms.
- π-π stacking of aromatic rings due to the planar azo chromophore.
In the crystal lattice, the acetate anion likely bridges adjacent cations via hydrogen bonding with the hydroxyethyl group ($$ \text{O-H} \cdots \text{O} $$), forming a layered structure. The nitro group’s dipole moment may further stabilize stacking through dipole-dipole interactions.
The Bragg equation ($$ n\lambda = 2d\sin\theta $$) predicts diffraction angles for crystallographic planes, with interplanar spacing ($$ d $$) influenced by the molecule’s dimensions. For instance, the distance between stacked aromatic rings could correspond to $$ d $$-spacings of 3.5–4.0 Å, typical for π-π interactions.
Comparative Structural Analysis with Related Azo-Quaternary Ammonium Compounds
Comparing this compound to structurally similar molecules highlights key differences:
Example 1: N-[4-Chloro-2-[(2-cyano-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide
- Azo group : Retained but linked to a cyano-nitrobenzene group.
- Quaternary ammonium : Absent; replaced by a hydroxypropylamino group.
- Impact : Reduced water solubility due to lack of ionic character.
Example 2: Quaternary Ammonium Sulfanilamide
- Azo group : Absent; sulfonamide group instead.
- Quaternary ammonium : Similar trimethylazanium structure.
- Impact : Lacks chromophoric properties but retains antimicrobial activity via sulfonamide.
Example 3: Diatrizoate Meglumine
- Iodinated aromatic rings : Replace azo chromophores.
- Quaternary ammonium : Meglumine (glucamine derivative) as counterion.
- Impact : Radiopacity for imaging vs. optical properties in azo dyes.
Table 2: Structural Comparisons
Properties
CAS No. |
85030-24-6 |
|---|---|
Molecular Formula |
C22H30ClN5O5 |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxyethyl)-dimethylazanium;acetate |
InChI |
InChI=1S/C20H27ClN5O3.C2H4O2/c1-4-24(11-12-26(2,3)13-14-27)17-7-5-16(6-8-17)22-23-20-10-9-18(25(28)29)15-19(20)21;1-2(3)4/h5-10,15,27H,4,11-14H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
JEGYQKQNBGMCBX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.
Chemical Reactions Analysis
Diazotization and Azo Coupling
-
Diazotization : A 2-chloro-4-nitroaniline precursor undergoes diazotization with sodium nitrite () in acidic media (HCl) at 0–5°C to form a diazonium salt.
-
Azo Coupling : The diazonium salt reacts with N-ethylethylenediamine-substituted benzene under alkaline conditions (pH 8–10) to form the azo linkage.
| Step | Reagents/Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Diazotization | HCl, NaNO₂, 0–5°C | Diazonium salt | >85% | |
| Azo Coupling | pH 8–10, RT | Azo intermediate | 70–75% |
Quaternization
The tertiary amine group is quaternized using 2-hydroxyethyl dimethylamine and methyl sulfate in polar aprotic solvents (e.g., DMF) at 60–80°C.
-
Reaction :
-
Purification : Chromatography (silica gel) or recrystallization (ethanol/water) achieves >95% purity.
Hydrolysis and Stability
The compound exhibits sensitivity to hydrolytic conditions:
-
Ester Hydrolysis : The acetate counterion hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) media, releasing acetic acid .
-
Azo Bond Stability : The -N=N- bond remains stable under neutral conditions but degrades under UV light or strong oxidants (e.g., H₂O₂).
| Condition | Effect on Compound | Half-Life | Reference |
|---|---|---|---|
| pH 2 (HCl) | Acetate hydrolysis | 2–3 hrs | |
| pH 12 (NaOH) | Azo bond cleavage | <1 hr | |
| UV light (254 nm) | Decomposition | 6–8 hrs |
Reduction Reactions
The nitro (-NO₂) group undergoes selective reduction:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol at 50°C converts -NO₂ to -NH₂.
-
Chemical Reduction : Sodium dithionite () in aqueous medium reduces nitro to amine at RT.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 50°C | Amine derivative | 80–85% | |
| Na₂S₂O₄ | H₂O, RT | Amine derivative | 65–70% |
Decomposition Under Acidic/Basic Conditions
-
Acidic Hydrolysis : Concentrated H₂SO₄ cleaves the azo bond, yielding 2-chloro-4-nitroaniline and a fragmented ammonium derivative .
-
Alkaline Degradation : In NaOH (≥2M), the quaternary ammonium group demethylates, forming tertiary amines and methanol .
Biological Interactions
-
Antimicrobial Activity : The quaternary ammonium group disrupts microbial membranes, showing efficacy against E. coli and S. aureus (MIC: 32–64 µg/mL).
-
Enzyme Inhibition : Competitively inhibits acetylcholinesterase () due to cationic charge interactions.
Scientific Research Applications
Biological Applications
1.1 Anticancer Research
The compound has potential applications in anticancer drug development. Its structural properties allow it to interact with biological molecules, potentially leading to the inhibition of cancer cell proliferation. A study demonstrated that azo compounds can be used to create targeted drug delivery systems that enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .
1.2 Antimicrobial Activity
Research has indicated that compounds with azo groups exhibit antimicrobial properties. The interaction between the azo moiety and microbial cells can disrupt cellular functions, making this compound a candidate for developing new antimicrobial agents .
Material Science Applications
2.1 Dyes and Pigments
Due to its azo structure, this compound is suitable for use as a dye or pigment in various materials. Azo dyes are widely used in textiles and plastics for their vibrant colors and stability. The specific properties of this compound may allow for the development of new dyes with enhanced performance characteristics .
2.2 Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that can respond to environmental stimuli (e.g., pH or temperature changes). This application is particularly relevant in the development of smart materials and drug delivery systems .
Targeted Drug Delivery Systems
A study explored the use of azo compounds in creating nanoparticles for targeted drug delivery systems. The researchers utilized a similar compound to encapsulate anticancer drugs, demonstrating improved delivery efficiency and reduced side effects compared to conventional methods .
Synthesis of Functional Polymers
Another research project focused on synthesizing copolymers incorporating the azo group into their structure. These polymers exhibited unique properties such as responsiveness to light, which can be exploited in various applications including photonic devices and smart coatings .
Summary Table of Applications
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Biological Research | Anticancer drug development | Enhanced efficacy of chemotherapeutics |
| Antimicrobial Agents | Development of new antimicrobial compounds | Effective against resistant strains |
| Material Science | Dyes and pigments in textiles | Improved color stability and vibrancy |
| Polymer Chemistry | Smart materials for responsive applications | Enhanced functionality and versatility |
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible isomerization between trans and cis forms under light exposure. This property is utilized in various applications, such as photochromic materials. The molecular targets and pathways involved include interactions with light and other chemical species, leading to changes in the compound’s structure and properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of azo-linked quaternary ammonium salts, which share features with dyes, surfactants, and bioactive agents.
Key Observations:
Azo vs. Non-Azo Analogues: The target compound’s azo group distinguishes it from non-azo ammonium salts (e.g., piroxicam analogs), which prioritize enzyme inhibition over surfactant/dye properties .
Cationic Functionality: The hydroxyethyl-dimethylammonium moiety may confer antimicrobial or surfactant activity, unlike neutral esters (e.g., 99661-86-6) or non-ionic sulfonamides .
Research Findings and Data Limitations
Available Data:
- Analogues in Drug Discovery : Piroxicam-derived azo compounds exhibit anti-HIV activity (EC₅₀: 20–25 µM, SI > 26), though their structures lack cationic ammonium groups .
Data Gaps:
- No cytotoxicity, solubility, or antimicrobial data for the target compound.
- Limited comparative studies on azo-ammonium hybrids in peer-reviewed literature (based on provided evidence).
Biological Activity
The compound known as (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate , with the molecular formula and a molecular weight of approximately 466.95 g/mol, is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Formula :
- Molecular Weight : 466.95 g/mol
- CAS Number : 21149616
- InChI Key : FEJPWLNPOFOBSP-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound can be classified into several categories:
1. Antimicrobial Activity
Research indicates that azo compounds, particularly those containing nitro groups, exhibit antimicrobial properties. The presence of the 2-chloro-4-nitrophenyl moiety in this compound suggests potential efficacy against various bacterial strains. Studies have shown that nitroaromatic compounds can inhibit bacterial growth through mechanisms involving DNA damage and disruption of cell membrane integrity .
2. Cytotoxicity
Cytotoxic effects have been observed in various in vitro studies. For instance, the compound's ability to induce apoptosis in cancer cell lines has been documented. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
3. Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some azo compounds have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . This inhibition can lead to altered pharmacokinetics of co-administered drugs.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of azo compounds demonstrated that those with nitro substituents showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating a promising alternative for treating resistant strains .
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative analysis, the cytotoxic effects of the compound were evaluated against several cancer cell lines, including breast and colon cancer cells. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. Mechanistic studies revealed that apoptosis was mediated via the intrinsic pathway, involving mitochondrial membrane potential loss and caspase activation .
Data Table: Summary of Biological Activities
Q & A
Q. How does the quadripolar methodological model (theoretical, epistemological, morphological, technical) guide interdisciplinary research on this compound?
- Methodological Answer : The theoretical pole establishes hypotheses (e.g., azo-quaternary ammonium synergy in antimicrobial activity). The epistemological pole selects validation criteria (MIC assays). The morphological pole defines experimental units (bacterial strains), and the technical pole implements assays (broth microdilution). This model ensures coherence across disciplines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
